molecular formula C14H19N3O3 B5733499 N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea

N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea

Cat. No.: B5733499
M. Wt: 277.32 g/mol
InChI Key: JMRIAASYVNSRPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea is an organic compound with the molecular formula C14H19N3O3 It is a derivative of urea, characterized by the presence of a cyclohexyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea can be synthesized through the nucleophilic addition of cyclohexylamine to 2-methyl-3-nitrophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-(2-methyl-3-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.

    N-cyclohexyl-N’-(2-methyl-3-chlorophenyl)urea: Contains a chloro group instead of a nitro group.

    N-cyclohexyl-N’-(2-methyl-3-hydroxyphenyl)urea: Features a hydroxy group in place of the nitro group.

Uniqueness

N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-cyclohexyl-3-(2-methyl-3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10-12(8-5-9-13(10)17(19)20)16-14(18)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRIAASYVNSRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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